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molecular formula C15H9ClN2O2S B8787927 5-chloro-3-(phenylsulfonyl)-1H-Indole-2-carbonitrile CAS No. 918142-80-0

5-chloro-3-(phenylsulfonyl)-1H-Indole-2-carbonitrile

Cat. No. B8787927
M. Wt: 316.8 g/mol
InChI Key: YLMONWFCYWGTNV-UHFFFAOYSA-N
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Patent
US05527819

Procedure details

5-Chloro-3-phenylsulfonylindole-2-carboxamide reacts with methyl (carboxysulfamoyl)triethylammonium hydroxide inner salt (Burgess reagent) in tetrahydrofuran (THF) solvent as described by D. A. Claremon and B. T. Phillips (Tetrahedron Lett., 29, 2155 (1988)) to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl (carboxysulfamoyl)triethylammonium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:11]([NH2:13])=O)=[C:5]2[S:14]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)(=[O:16])=[O:15].[OH-].CCC[N+](S(=O)(=O)NC(O)=O)(CC)CC>O1CCCC1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:11]#[N:13])=[C:5]2[S:14]([C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1)(=[O:16])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(=C(NC2=CC1)C(=O)N)S(=O)(=O)C1=CC=CC=C1
Name
methyl (carboxysulfamoyl)triethylammonium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].CCC[N+](CC)(CC)S(NC(=O)O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=C(NC2=CC1)C#N)S(=O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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